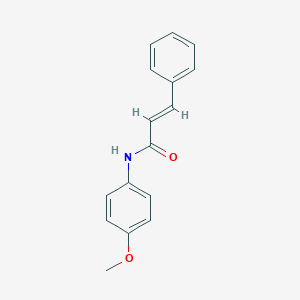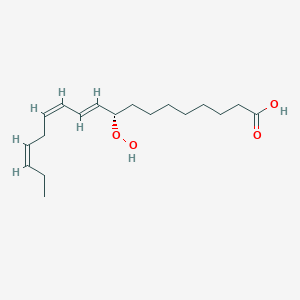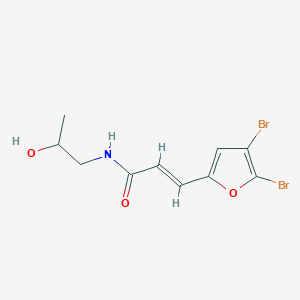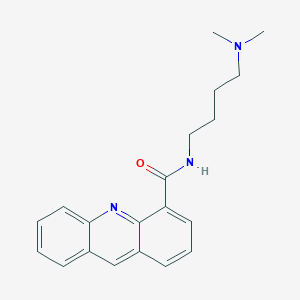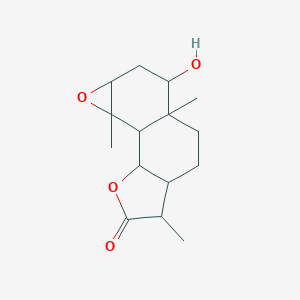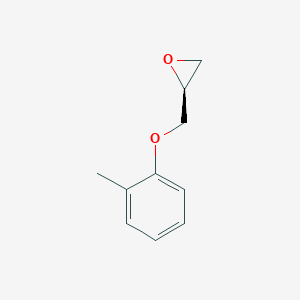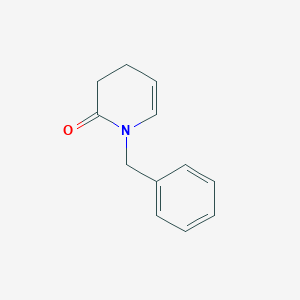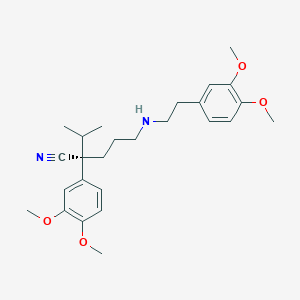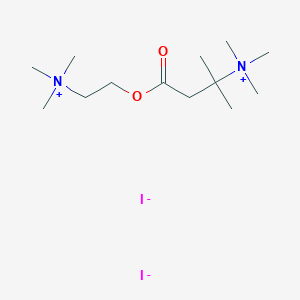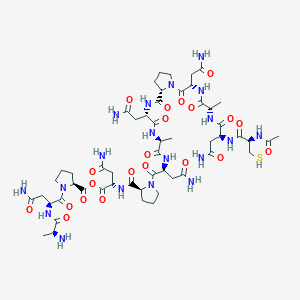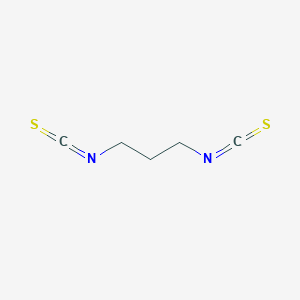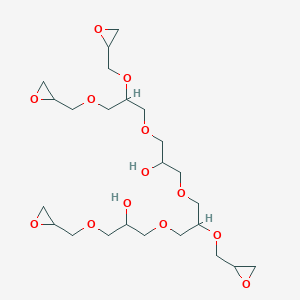
1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol is a synthetic compound with potential applications in scientific research. It is a complex molecule with a unique structure that makes it an interesting subject for study. In
Scientific Research Applications
1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol has potential applications in a variety of scientific research fields. For example, it could be used in the development of new drugs or therapies for various diseases. It could also be used in the study of cellular signaling pathways or in the development of new materials.
Mechanism Of Action
The mechanism of action of 1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol is not well understood at this time. However, it is believed to interact with cellular signaling pathways in some way, potentially leading to changes in cellular behavior or function.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol. However, it is believed to have some impact on cellular signaling pathways, potentially leading to changes in cellular behavior or function.
Advantages And Limitations For Lab Experiments
One advantage of using 1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol in lab experiments is its unique structure, which may allow for the development of new materials or therapies. However, one limitation is the complexity of synthesizing this compound, which may make it difficult to obtain in large quantities for experiments.
Future Directions
There are several potential future directions for research on 1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol. For example, future studies could focus on better understanding the compound's mechanism of action or exploring its potential applications in the development of new materials or therapies. Additionally, researchers could investigate alternative synthesis methods that may be more efficient or cost-effective.
Synthesis Methods
The synthesis of 1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol is a complex process that requires specialized knowledge and equipment. One method for synthesizing this compound involves the reaction of 1,19-bis(2,3-epoxypropoxy)-8,16-bis(methoxymethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol with sodium hydroxide in methanol. This reaction results in the formation of 1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol.
properties
CAS RN |
101377-34-8 |
|---|---|
Product Name |
1,19-Bis(oxiranyl)-8,16-bis(oxiranylmethoxy)-2,6,10,14,18-pentaoxanonadecane-4,12-diol |
Molecular Formula |
C24H42O13 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
1-[3-[3-[2,3-bis(oxiran-2-ylmethoxy)propoxy]-2-hydroxypropoxy]-2-(oxiran-2-ylmethoxy)propoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C24H42O13/c25-17(2-29-7-20(33-14-24-16-37-24)8-31-10-22-12-35-22)1-27-5-19(32-13-23-15-36-23)6-28-3-18(26)4-30-9-21-11-34-21/h17-26H,1-16H2 |
InChI Key |
VEGNIXCUDMQGFZ-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCC(COCC(COCC(COCC(COCC2CO2)OCC3CO3)O)OCC4CO4)O |
Canonical SMILES |
C1C(O1)COCC(COCC(COCC(COCC(COCC2CO2)OCC3CO3)O)OCC4CO4)O |
Other CAS RN |
101377-34-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



